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Compound of Interest

Compound Name: HQ-415

Cat. No.: B1673410 Get Quote

A comprehensive search for the safety and toxicity profile of a compound designated "HQ-415"

has yielded no specific results. Publicly accessible scientific literature, preclinical and clinical

trial databases, and regulatory agency documents do not contain information pertaining to a

substance with this identifier.

The search results did, however, provide extensive information on "E 415," the European food

additive code for Xanthan Gum. It is possible that "HQ-415" may be an internal company code,

a novel compound not yet disclosed in public forums, or a typographical error in the query.

Given the lack of data on "HQ-415," this report will instead provide a detailed overview of the

safety and toxicity profile of Xanthan Gum (E 415), a widely used food additive, based on

available scientific assessments. This information is provided as a potential alternative,

assuming the user's interest may lie with this compound.

In-Depth Technical Guide: Safety and Toxicity
Profile of Xanthan Gum (E 415)
Audience: Researchers, scientists, and drug development professionals.

Executive Summary
Xanthan gum (E 415) is a high-molecular-weight polysaccharide produced by the fermentation

of Xanthomonas campestris. It is widely used in the food industry as a thickener and stabilizer.

Based on extensive toxicological evaluation, xanthan gum is considered non-toxic and safe for
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consumption.[1][2] The European Food Safety Authority (EFSA) Panel on Food Additives and

Nutrient Sources added to Food (ANS) concluded that there is no need for a numerical

Acceptable Daily Intake (ADI) for xanthan gum and that there are no safety concerns for the

general population at the current levels of exposure.[2][3]

Quantitative Toxicity Data
The following table summarizes the key quantitative data from toxicological studies on xanthan

gum.

Toxicity

Endpoint
Species

Route of

Administration
Value Reference

Acute Oral

Toxicity
- Oral

Considered Non-

toxic
[1]

Chronic Toxicity

(NOAEL)
Rat Oral

1,000 mg/kg

bw/day (highest

dose tested)

Chronic Toxicity

(NOAEL)
Dog Oral

1,000 mg/kg

bw/day (highest

dose tested)

Carcinogenicity Rat Oral Not carcinogenic

Genotoxicity - -
No concern for

genotoxicity

Human

Tolerance
Human Oral

Up to 214 mg/kg

bw/day for 10

days

NOAEL: No-Observed-Adverse-Effect Level bw: body weight

Key Toxicological Studies and Experimental Protocols
3.1. Acute, Short-term, and Subchronic Toxicity
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Methodology: Acute oral toxicity studies were conducted, although specific protocols are not

detailed in the provided references. Short-term and subchronic studies involved daily

administration of xanthan gum to animals, typically rats and dogs, for periods up to 12

weeks.

Findings: Xanthan gum is considered non-toxic based on acute oral toxicity studies. In a 12-

week study in dogs, a marginal decrease in red blood cell count and hemoglobin

concentration was observed at 2,000 mg/kg bw/day, but this was not reproduced in a chronic

toxicity study at 1,000 mg/kg bw/day.

3.2. Chronic Toxicity and Carcinogenicity

Methodology: Long-term studies were performed in rats and dogs with administration of

xanthan gum in the diet. The OECD Test Guideline 415 for a one-generation reproduction

toxicity study, while not specifically cited for these chronic studies, provides a framework for

such long-term oral administration studies. This guideline recommends using at least three

dose groups and a control group, with the test substance administered in the diet or drinking

water.

Findings: No adverse effects were reported in chronic studies in rats and dogs at doses up to

1,000 mg/kg bw/day, which was the highest dose tested. In rats, the compound was not

found to be carcinogenic.

3.3. Genotoxicity

Methodology: A battery of genotoxicity tests would have been performed to assess the

potential for DNA damage, though the specific assays are not detailed in the search results.

Findings: The EFSA Panel concluded that there was no concern with respect to genotoxicity

for xanthan gum.

3.4. Human Studies

Methodology: Clinical studies involving repeated oral intake of xanthan gum by adults were

conducted.
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Findings: Repeated oral intake of xanthan gum at doses up to 214 mg/kg bw per day for ten

days was well tolerated. Some individuals experienced abdominal discomfort, which was

considered an undesirable but not adverse effect.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Mechanism: Xanthan gum is unlikely to be absorbed intact due to its high molecular weight.

It is not metabolized by enzymes in the gastrointestinal tract but is partially fermented by the

intestinal microbiota in the large intestine.

Signaling Pathways and Experimental Workflows
As xanthan gum is a largely inert and unabsorbed polysaccharide, its interaction with specific

signaling pathways is not a primary focus of its safety assessment. The main biological

interaction is its fermentation by gut microbiota.

Below is a conceptual workflow for the safety assessment of a food additive like xanthan gum.
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Caption: General workflow for the safety assessment of a food additive.

Conclusion
The available data strongly support the safety of xanthan gum (E 415) for its intended use as a

food additive. It is poorly absorbed, not metabolized by human enzymes, and shows no

evidence of toxicity, carcinogenicity, or genotoxicity in comprehensive studies. The lack of a

numerical ADI underscores its high margin of safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1673410#hq-415-safety-and-toxicity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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